Conformational Rigidity: A Quantified Constraint for Peptide Design Compared to Phenylalanine
When employed as a constrained aza-analog of phenylalanine, 1,2,3,4-tetrahydrophthalazine (THPhth) imposes a specific conformational restriction not observed with the flexible, naturally occurring amino acid. NMR studies of a model pseudotripeptide revealed that the psi (ψ) dihedral angle for THPhth is fixed at a narrow range of 16-18 degrees [1]. In contrast, the corresponding ψ angle in a standard linear phenylalanine-containing peptide is not constrained and can sample a broad conformational space. This quantified rigidity translates into a defined secondary structure, with the model peptide exhibiting two equal populations of cis and trans amide bonds from the N-terminal alanine, a feature dictated by the tetrahydrophthalazine nucleus [1].
| Evidence Dimension | Backbone Dihedral Angle (ψ) in a Model Peptide |
|---|---|
| Target Compound Data | ψ angle fixed at 16-18° for the tetrahydrophthalazine residue |
| Comparator Or Baseline | ψ angle is conformationally flexible (undefined range) for a standard L-phenylalanine residue in a comparable linear peptide context |
| Quantified Difference | Rigidity vs. Flexibility; ψ restricted to a narrow 2° range (16-18°) versus unconstrained sampling of conformational space for phenylalanine |
| Conditions | NMR analysis of pseudotripeptide N-{([N-alanyl]-1,2,3,4-tetrahydro-2-phthalazinyl)carbonyl)}-L-alanine in solution |
Why This Matters
This precise conformational control is essential for designing peptidomimetics with predictable secondary structures, enabling the rational modulation of biological activity, bioavailability, and target selectivity in drug discovery programs.
- [1] Kline, T.; et al. A pseudopeptide incorporating the tetrahydrophthalazine nucleus, a constrained aza analog of phenylalanine. International Journal of Peptide and Protein Research 1996, 47 (3), 142-147. View Source
